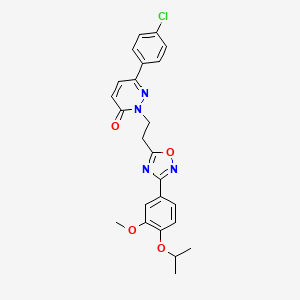
trans-2-(4-Methoxy-benzylamino)-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Cyclohexanol derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other cyclohexanol derivatives. These might include a relatively high boiling point and melting point due to the presence of the polar hydroxyl group, and solubility in both polar and nonpolar solvents .Scientific Research Applications
Photoinduced Intramolecular Charge Transfer
The photochemical behavior of related compounds, such as trans-4-(N-arylamino)stilbene derivatives, demonstrates the influence of substituents on the formation of a twisted intramolecular charge transfer (TICT) state. Specifically, compounds with a methoxy substituent exhibit distinct photochemical behaviors, attributed to the formation of a TICT state, which may have implications for the photochemical properties of trans-2-(4-Methoxy-benzylamino)-cyclohexanol (Yang et al., 2004).
Chemoenzymatic Synthesis Applications
Chemoenzymatic synthesis techniques highlight the utility of similar compounds in synthesizing complex molecules. For instance, the synthesis of Isorengyol and Rengyol from related cyclohexanol derivatives indicates the potential for this compound in the synthesis of pharmaceutical intermediates and natural products (Kobler & Effenberger, 2006).
Hydrodeoxygenation in Biomass Conversion
Research into the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over bifunctional catalysts indicates potential applications for this compound in biomass conversion processes. This could involve the transformation of biomass-derived compounds into valuable chemicals or fuels, demonstrating the compound's relevance in green chemistry and sustainable technologies (Xu et al., 2016).
Asymmetric Catalysis
The resolution and application of racemic 2-aminocyclohexanol derivatives as ligands in asymmetric catalysis suggest a potential role for this compound in similar catalytic processes. This involves the synthesis of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Schiffers et al., 2006).
Mechanism of Action
Future Directions
The future directions for research on “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” would depend on its potential applications. These could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of synthetic methods for its preparation .
properties
IUPAC Name |
(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUCVXCEPFGIK-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)



![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)



![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)


![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)